molecular formula C24H19ClFN3O B2866533 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-97-5

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2866533
CAS No.: 847395-97-5
M. Wt: 419.88
InChI Key: LULCVWPOCGYWAS-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 1 with a 2-chlorophenylmethyl group and at position 2 with a pyrrolidin-2-one moiety bearing a 2-fluorophenyl substituent. The benzimidazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation . The chlorine atom at the ortho position of the phenyl group and the fluorine at the ortho position of the pyrrolidinone-attached phenyl may enhance steric and electronic effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULCVWPOCGYWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps. One common method involves the reaction of 1-(2-chlorobenzyl)-1H-benzimidazole with 2-fluorobenzaldehyde in the presence of a suitable base and solvent. The resulting intermediate is then subjected to cyclization to form the pyrrolidin-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

  • Structural Differences: The benzimidazole N1 substituent is a 4-(2-methoxyphenoxy)butyl chain instead of a 2-chlorophenylmethyl group. The pyrrolidinone retains the 2-fluorophenyl group but lacks the 2-chlorophenyl substitution.
  • Implications :
    • The methoxy group and extended alkyl chain may improve solubility but reduce lipophilicity compared to the target compound’s chlorophenyl group.
    • The absence of chlorine could diminish halogen-bonding interactions with biological targets .

4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one Hydrochloride

  • Structural Differences: The benzimidazole N1 substituent is a 2-(2,6-dimethylphenoxy)ethyl group, introducing steric bulk from methyl groups. The pyrrolidinone has a 4-fluorophenylmethyl substituent (para-fluorine) instead of 2-fluorophenyl (ortho-fluorine).
  • The dimethylphenoxy group could enhance π-π stacking but limit penetration through lipid membranes due to increased bulk .

Pyrazole- and Triazole-Based Analogues

  • Example : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} ().
  • Structural Differences :
    • Replaces benzimidazole with pyrazole-thiazole-triazole heterocycles.
    • Features bromophenyl and fluorophenyl substituents.
  • Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .

Pyrazolo[3,4-c]pyrimidine Derivatives

  • Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate ().
  • Structural Differences :
    • Uses a pyrazolo-pyrimidine core instead of benzimidazole.
    • Contains multiple fluorine atoms and a chromen-4-one system.
  • Implications :
    • The pyrimidine ring may enhance planar stacking interactions but reduce conformational flexibility.
    • Multiple fluorines could improve metabolic stability but increase synthetic complexity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-Methoxyphenoxybutyl Analogue 2,6-Dimethylphenoxyethyl Analogue
Molecular Weight ~450–470 (estimated) ~520–540 ~550–570
LogP (Predicted) ~3.5–4.0 ~2.8–3.3 (due to methoxy) ~3.8–4.2 (bulky substituents)
Solubility Moderate (chlorophenyl) High (polar butyl chain) Low (dimethylphenoxy group)
Halogen Interactions Ortho-Cl and F None (Cl absent) Para-F only

Biological Activity

The compound 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on recent studies and data.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on neurotransmitter receptors, potential anti-cancer properties, and other pharmacological effects.

1. Neuropharmacological Activity

Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. The modulation of this receptor can lead to anxiolytic and sedative effects, making it a target for anxiety and sleep disorder treatments .

2. Anticancer Properties

Preliminary studies suggest that benzodiazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation. For instance, some derivatives have shown efficacy against breast cancer cell lines by disrupting microtubule dynamics .

3. Antimicrobial Activity

Compounds similar to this compound have been evaluated for antibacterial and antifungal properties. In vitro tests demonstrated significant inhibition against various bacterial strains, indicating potential as a therapeutic agent in treating infections .

Case Studies and Research Findings

StudyFindings
Study on GABA-A Modulation Identified as a PAM with enhanced metabolic stability compared to traditional compounds like alpidem .
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells; reduced cell viability through mitochondrial pathway activation .
Antimicrobial Testing Showed significant antibacterial activity against E. coli and S. aureus; MIC values ranged from 10 to 50 µg/mL .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • GABA-A Receptor Modulation : Enhances inhibitory neurotransmission, potentially reducing anxiety and promoting sedation.
  • Apoptotic Pathway Activation : Triggers intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Enzyme Inhibition : Some derivatives have shown enzyme inhibitory activity, which may contribute to their antimicrobial properties.

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